

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)-Thienamycin

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Compound of Interest

Compound Name: (+)-Thienamycin

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Introduction

(+)-Thienamycin, the first discovered member of the carbapenem class of β -lactam antibiotics, remains a landmark molecule in the field of antibacterial drug discovery. Isolated in 1976 from the fermentation broths of *Streptomyces cattleya*, its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains, and its high potency, immediately distinguished it from previously known antibiotics.^{[1][2][3]} However, its inherent chemical instability in solution posed significant challenges for its clinical development.^[4] This guide provides a detailed technical overview of the elucidation of the complex molecular structure and absolute stereochemistry of **(+)-Thienamycin**, a critical foundation for the subsequent development of stable and clinically successful carbapenem analogs like imipenem.

Molecular Structure and Absolute Configuration

The definitive structure and absolute stereochemistry of **(+)-Thienamycin** were established through a combination of spectroscopic techniques, chemical degradation, and X-ray crystallography of a key derivative. The IUPAC name for **(+)-Thienamycin** is (5R,6S)-3-[(2-Aminoethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.^[5]

The core structure consists of a carbapenem nucleus, which is a bicyclic system composed of a β -lactam ring fused to a five-membered pyrroline ring.[6] A key feature that distinguishes carbapenems from penicillins is the substitution of the sulfur atom in the five-membered ring with a carbon atom. The molecule possesses three contiguous chiral centers at positions C-5, C-6, and C-8, with the absolute configuration determined to be 5R, 6S, and 8R.[2]

A crucial aspect of its stereochemistry is the trans configuration of the protons at C-5 and C-6, which is in contrast to the cis arrangement found in penicillins and cephalosporins. This trans configuration, along with the (R)-stereochemistry of the 1-hydroxyethyl side chain at C-6, is believed to contribute significantly to thienamycin's resistance to many bacterial β -lactamase enzymes.

Spectroscopic and Physicochemical Data

The structural elucidation of **(+)-Thienamycin** relied heavily on spectroscopic analysis. The following table summarizes key quantitative data obtained from ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy as reported in the seminal 1978 paper by Albers-Schoenberg et al. in the Journal of the American Chemical Society.

Parameter	Value	Reference
Molecular Formula	$\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_4\text{S}$	[1]
Molecular Weight	272.32 g/mol	[5]
UV Absorption (λ_{max})	297 nm ($\epsilon = 7,900$)	[1][2]
^1H NMR (D_2O , pD 6.8)	See Table 2	[6]
^{13}C NMR (D_2O , pD 6.8)	See Table 3	[6]

Table 2: ^1H NMR Spectroscopic Data for **(+)-Thienamycin** Recorded at 220 MHz in D_2O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal DSS.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-9 (CH ₃)	1.25	d	6.3
H-11, H-12 (SCH ₂ CH ₂ N)	~3.15 (multiplet with H-4)	m	
H-4	~3.15 (multiplet with H-11, H-12)	m	
H-6	3.38	dd	2.5, 6
H-5	4.20	m	
H-8	4.20	m	

Table 3: ¹³C NMR Spectroscopic Data for **(+)-Thienamycin** Recorded at 20 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal dioxane at 67.4 ppm.

Carbon Assignment	Chemical Shift (δ , ppm)
C-9	22.1
C-11	29.4
C-4	39.6
C-5	53.3
C-6	65.8 or 65.9
C-8	65.9 or 65.8
C-12	Not reported
C-2	132.8
C-3	137.6
C-7	166.1
C-10 (COOH)	177.5

Experimental Protocols for Structure Elucidation

The determination of the intricate stereochemistry of **(+)-Thienamycin** required a series of carefully designed experiments. Below are detailed methodologies for the key experiments cited in the primary literature.

X-ray Crystallography of N-acetylthienamycin methyl ester

Due to the inherent instability and difficulty in crystallizing native **(+)-Thienamycin**, a more stable derivative, N-acetylthienamycin methyl ester, was prepared for single-crystal X-ray diffraction analysis. This was a pivotal experiment that confirmed the overall molecular structure and the relative stereochemistry of the chiral centers.

Methodology:

- **Derivative Preparation:** **(+)-Thienamycin** was first esterified, followed by acetylation of the primary amine of the cysteaminy side chain to yield crystalline N-acetylthienamycin methyl ester.
- **Crystallization:** Suitable single crystals for X-ray analysis were obtained by slow evaporation from a suitable solvent system (details not specified in the primary literature).
- **Data Collection:** A single crystal was mounted on a goniometer head of an automated four-circle diffractometer. X-ray diffraction data were collected at room temperature using a suitable radiation source (e.g., Cu K α or Mo K α). The crystal system, space group, and unit cell dimensions were determined from the initial diffraction patterns.
- **Structure Solution and Refinement:** The structure was solved using direct methods. The positions of the non-hydrogen atoms were located from the initial electron density map. The structure was then refined by full-matrix least-squares methods. Hydrogen atoms were typically placed in calculated positions and included in the refinement with fixed isotropic thermal parameters. The final refined structure provided the precise three-dimensional arrangement of the atoms, confirming the bicyclic core structure and the relative stereochemistry of the substituents.

Chemical Degradation for Determination of C-5 Absolute Configuration

The absolute configuration at C-5 was established by oxidative degradation of a derivative of **(+)-Thienamycin** to a product of known absolute stereochemistry.

Methodology:

- **Derivative Preparation:** A derivative of thienamycin, the enelactam 9 (as denoted in the 1978 J. Am. Chem. Soc. paper), was prepared.
- **Ozonolysis:** A solution of the enelactam derivative in methylene chloride was cooled to -78 °C, and a stream of ozone was passed through the solution until a blue color persisted, indicating complete reaction.
- **Oxidative Workup:** The reaction mixture was purged with nitrogen to remove excess ozone. The ozonide was then treated with hydrogen peroxide in glacial acetic acid at 25 °C to oxidize the intermediate fragments to carboxylic acids.
- **Hydrolysis:** The resulting product was subjected to acid hydrolysis with 6 N hydrochloric acid at 100 °C to cleave amide and ester bonds.
- **Product Analysis:** The residue from the hydrolysis was analyzed by NMR, TLC, and amino acid analysis. This revealed a mixture of aspartic acid and taurine.
- **Stereochemical Analysis:** The optical rotation of the crude product mixture and circular dichroism (CD) measurements on the copper complex of the purified aspartic acid revealed the R configuration. Since the aspartic acid is derived from carbons 3, 4, 5, and 6 and the bridgehead nitrogen, the isolation of (R)-aspartic acid established the absolute configuration of C-5 in **(+)-Thienamycin** as R.

Mosher's Method for Determination of C-8 Absolute Configuration

The absolute configuration of the secondary alcohol at C-8 in the hydroxyethyl side chain was determined using the Mosher's ester method, a technique that utilizes the NMR analysis of diastereomeric esters.

Methodology:

- **Derivative Preparation:** A protected derivative of thienamycin, N-benzyloxycarbonylthienamycin benzyl ester, was prepared.
- **Esterification with Mosher's Acid Chlorides:** Two separate reactions were carried out. In one, the thienamycin derivative was acylated with (R)-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride (Mosher's acid chloride). In the other, it was acylated with (S)-(-)- α -methoxy- α -trifluoromethylphenylacetyl chloride. This resulted in the formation of two diastereomeric Mosher esters.
- **^1H NMR Analysis:** The ^1H NMR spectra of the two purified diastereomeric esters were recorded.
- **Chemical Shift Comparison:** The chemical shifts of the protons on either side of the newly formed ester linkage were carefully assigned and compared between the two diastereomers. The differences in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) were calculated for protons on both sides of the chiral center.
- **Configuration Assignment:** Based on the established model for Mosher's esters, the sign of the $\Delta\delta$ values for protons on either side of the carbinol center allows for the unambiguous assignment of the absolute configuration. For **(+)-Thienamycin**, this analysis confirmed the R configuration at C-8.

Mandatory Visualizations

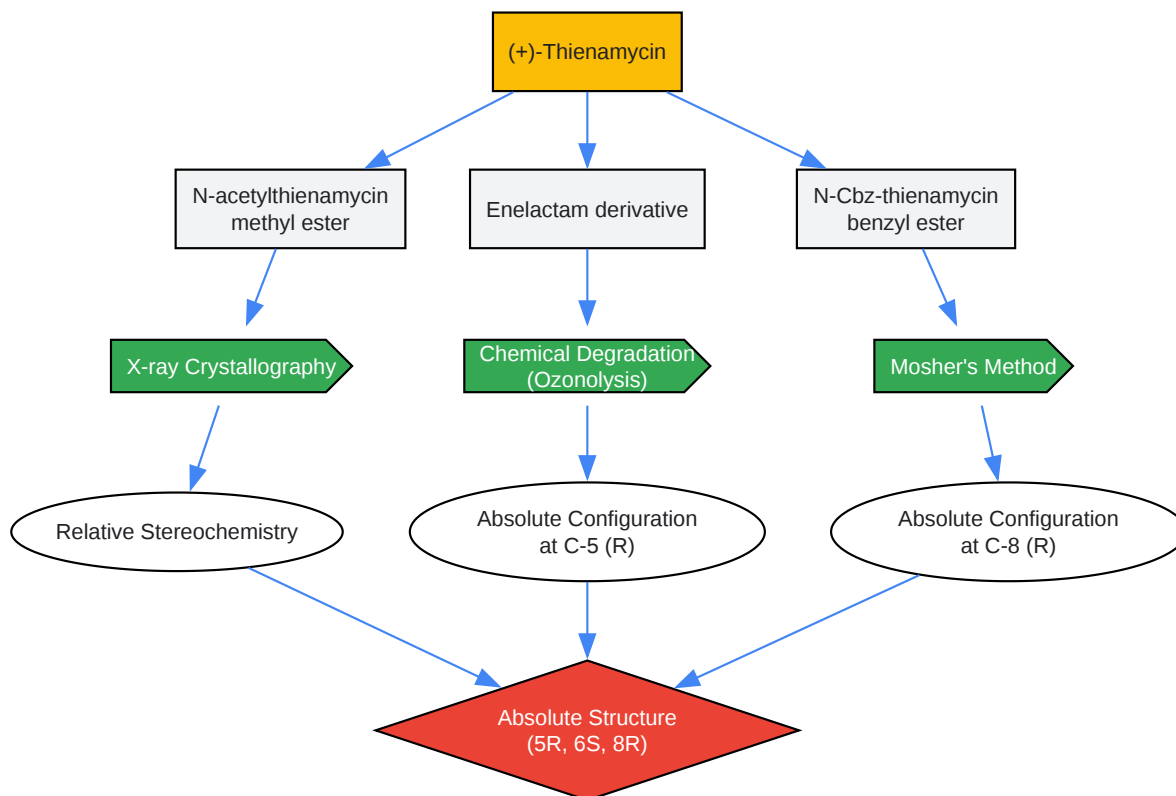
The following diagrams illustrate the key structural features and the logical workflow for determining the absolute configuration of **(+)-Thienamycin**.

(+)-Thienamycin

8R

6S

5R



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References

- 1. matilda.science [matilda.science]
- 2. THIENAMYCIN, A NEW β -LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]
- 3. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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